molecular formula C21H22N2O4 B14978377 Methyl 4-(5-hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Methyl 4-(5-hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Cat. No.: B14978377
M. Wt: 366.4 g/mol
InChI Key: UNLRULODCKFAFV-UHFFFAOYSA-N
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Description

Methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is a complex organic compound that features a unique structure combining a quinoline moiety with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the oxazole ring. The final step involves esterification to introduce the methyl benzoate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but lack the oxazole ring.

    Oxazole Derivatives: Compounds such as oxaprozin and mubritinib contain the oxazole ring but differ in other structural aspects.

Uniqueness

Methyl 4-{3,7,7-trimethyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is unique due to its combination of a quinoline core with an oxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-(3,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

InChI

InChI=1S/C21H22N2O4/c1-11-16-17(12-5-7-13(8-6-12)20(25)26-4)18-14(22-19(16)27-23-11)9-21(2,3)10-15(18)24/h5-8,17,22H,9-10H2,1-4H3

InChI Key

UNLRULODCKFAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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